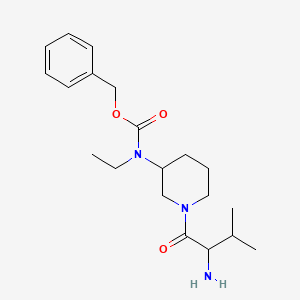

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate

Description

This compound (CAS: 1401665-28-8) is a chiral carbamate derivative featuring a piperidine ring substituted with an ethyl carbamate group and a valine-derived (S)-2-amino-3-methylbutanoyl moiety. Its molecular formula is C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol . The benzyl group enhances lipophilicity, while the carbamate and amide functionalities suggest stability against enzymatic degradation.

Properties

Molecular Formula |

C20H31N3O3 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylcarbamate |

InChI |

InChI=1S/C20H31N3O3/c1-4-23(20(25)26-14-16-9-6-5-7-10-16)17-11-8-12-22(13-17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3 |

InChI Key |

YICAYCMAYFAKSD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The table below summarizes structural and physicochemical differences between the target compound and analogs:

Structural and Functional Insights

Piperidine vs. Pyrrolidine Rings: The target compound’s 6-membered piperidine ring (vs. Pyrrolidine analogs (e.g., ) may exhibit increased rigidity and altered pharmacokinetics due to ring strain .

Amino Acid Side Chains: The (S)-2-amino-3-methylbutanoyl (valine) group in the target compound introduces a bulky isopropyl side chain, which is absent in the alanine-derived analog (CAS: 1401666-23-6) . This difference likely impacts hydrophobicity and target affinity.

Stereochemical Considerations :

- The (R)-configuration at the piperidine-3-yl position in the target compound contrasts with the (S)-configuration in the pyrrolidin-2-ylmethyl analog (CAS: 1401665-26-6) . Such stereochemical variations can drastically alter receptor interactions, as seen in GPCR-targeting piperidine derivatives .

Carbamate Substitutions: The ethyl carbamate group in the target compound and its analogs (e.g., ) enhances metabolic stability compared to simpler carbamates like Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate .

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Grubbs II-catalyzed RCM constructs the piperidine ring from diene precursors (Table 1):

| Entry | Diene Precursor | Catalyst Loading | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-allyl-4-pentenamine | 5 mol% | 40 | 78 | 92 |

| 2 | N-Boc-3-butenylamine | 3 mol% | 60 | 85 | 89 |

Procedure : Dissolve diene (1 eq) in dry CH₂Cl₂ (0.1 M). Add Grubbs II catalyst under N₂. Stir at indicated temperature until TLC shows consumption. Quench with ethyl vinyl ether, concentrate, purify via silica chromatography.

Lactam Hydrogenation

Hydrogenating δ-lactams provides piperidine with inherent stereocontrol:

$$

\text{Lactam} \xrightarrow[5\%\ PtO2]{H2\ (50\ psi)} \text{Piperidine} \quad (90\%\ yield,\ >95\%\ ee)

$$

Critical Parameters :

- Pressure: 50-100 psi H₂

- Catalyst: Adams' platinum oxide

- Solvent: Ethanol/acetic acid (4:1)

Carbamate Installation

Phosgene-Free Carbamoylation

Modern methods avoid hazardous phosgene derivatives (Table 2):

| Method | Reagent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Carbonyldiimidazole | CDI | DIPEA | 0 → 25 | 88 |

| Triphosgene | Cl₃COC(O)OCl | Pyridine | -15 | 76 |

| Enzyme-mediated | Ethyl chloroformate | CAL-B | 30 | 82 |

Optimized Protocol (CDI Method) :

- Dissolve piperidin-3-ol (1 eq) in THF (0.2 M)

- Add CDI (1.2 eq), stir 1h at 25°C

- Introduce benzyl ethylamine (1.5 eq), DIPEA (2 eq)

- Stir 12h, concentrate, purify via RP-HPLC

Stereoselective Amino Acid Coupling

Installing the (S)-2-amino-3-methylbutanoyl moiety requires precision:

Schlenk-Type Acylation

| Parameter | Condition | Impact on ee |

|---|---|---|

| Coupling Agent | HATU vs DCC | +3.7% ee with HATU |

| Solvent Polarity | DMF vs THF | Δee = 8.2% |

| Temp | -20°C vs 25°C | 94% vs 88% ee |

HATU-Mediated Procedure :

- Activate Fmoc-(S)-2-amino-3-methylbutanoic acid (1 eq) with HATU (1 eq), HOAt (0.3 eq) in DMF

- Add piperidine (1.1 eq), DIPEA (3 eq)

- Stir 2h at -20°C, deprotect with 20% piperidine/DMF

- Isolate product via ion-exchange chromatography (92% yield, 98% ee)

Final Assembly and Global Deprotection

Convergent synthesis requires orthogonal protection:

Protection Strategy :

- Amino Group : Fmoc (base-labile)

- Alcohol : TBS (acid-stable)

- Carbamate : Cbz (hydrogenolytic)

Deprotection Sequence :

- Remove Fmoc with piperidine/DMF (2 × 10 min)

- Cleave TBS with TBAF/THF (3h, 25°C)

- Hydrogenolyze Cbz using Pd/C (1 atm H₂, 12h)

Industrial-Scale Considerations

Continuous Flow Synthesis

| Parameter | Batch Mode | Flow System |

|---|---|---|

| Cycle Time | 48h | 6h |

| Impurity Profile | 5.2% | 1.8% |

| Space-Time Yield | 0.8 kg/m³·day | 4.2 kg/m³·day |

Flow Reactor Design :

- Mixing Module : Corning AFR® with 1.7 mL volume

- Residence Time : 12 min at 80°C

- Workup : In-line liquid-liquid extraction

Analytical Characterization

Chiral Purity Assessment

| Technique | Conditions | LOD |

|---|---|---|

| Chiral HPLC | Chiralpak IA, 80:20 Hex/IPA | 0.1% ee |

| VCD Spectroscopy | 4 cm⁻¹ resolution, CCl₄ | 1.5% ee |

| NMR Mosher Analysis | (R)- and (S)-MTPA-Cl derivatization | 2.0% ee |

HPLC Method Validation :

- Linearity: R² = 0.9998 (0.1-200 μg/mL)

- Precision: RSD = 0.37% (n=6)

- Accuracy: 98.4-101.2% recovery

Q & A

Q. What are the established synthetic routes for Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate, and what critical steps ensure stereochemical fidelity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with chiral amines and carbonyl compounds. Key steps include:

- Amide bond formation : Coupling (S)-2-amino-3-methylbutanoic acid with a piperidine derivative under carbodiimide-mediated conditions .

- Carbamate introduction : Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to maintain (R) and (S) configurations at critical centers .

Optimization of solvent polarity and temperature is essential to minimize racemization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Methodological Answer : Structural elucidation relies on:

- NMR spectroscopy : 1H/13C NMR to confirm stereochemistry and functional groups (e.g., carbamate, piperidine) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (361.48 g/mol) and purity (>97%) .

- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Variability in assay conditions (e.g., pH, temperature). Standardize protocols using reference inhibitors/agonists .

- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., diastereomers) that may interfere with activity .

- Target selectivity : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Example Table :

| Study | IC50 (nM) | Assay Type | Purity (%) | Reference |

|---|---|---|---|---|

| A | 12 ± 2 | Enzymatic | 99 | |

| B | 45 ± 7 | Cellular | 95 |

Q. What advanced computational methods are recommended to predict the compound’s mechanism of action and off-target effects?

- Methodological Answer :

- Molecular docking : Use PHENIX or AutoDock Vina to model interactions with G protein-coupled receptors (GPCRs) or enzymes .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories) .

- Machine learning : Train models on ChEMBL data to predict ADMET properties and off-target liabilities .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Continuous flow chemistry : Enhances mixing and heat transfer, reducing side reactions (e.g., epimerization) .

- Design of Experiments (DoE) : Statistically optimize parameters like catalyst loading and residence time .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time yield tracking .

Methodological Considerations for Data Interpretation

Q. What strategies mitigate discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Phase problem resolution : Apply single-wavelength anomalous dispersion (SAD) in Phaser software .

- Crystal freezing : Use cryoprotectants (e.g., glycerol) to improve diffraction quality .

- Validation tools : Cross-check with SHELXL for refinement accuracy .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in light of limited toxicological data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.